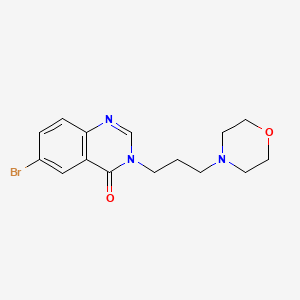

6-Bromo-3-(3-morpholin-4-ylpropyl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

6-bromo-3-(3-morpholin-4-ylpropyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrN3O2/c16-12-2-3-14-13(10-12)15(20)19(11-17-14)5-1-4-18-6-8-21-9-7-18/h2-3,10-11H,1,4-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXLONDBAEPIYDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN2C=NC3=C(C2=O)C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of the Quinazolinone Backbone

The 6-bromo substituent is introduced early in the synthesis. A common approach involves bromination of 3,4-dihydroquinolin-2(1H)-one using bromine or N-bromosuccinimide (NBS) in acetic acid. For example, 6-bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 3279-90-1) is synthesized via electrophilic aromatic substitution, achieving yields of 72–85% under controlled conditions. Spectral data confirm regioselectivity:

Introduction of the Morpholinopropyl Side Chain

Alkylation via Sodium Hydride in DMF

A pivotal step involves alkylation of the quinazolinone nitrogen with 3-morpholinopropyl bromide. Adapting methods from analogous compounds:

-

Base Activation : 6-Bromo-3,4-dihydroquinolin-2(1H)-one (30 mmol) is treated with NaH (33 mmol) in anhydrous DMF under N₂, forming a reactive alkoxide.

-

Alkylation : Addition of 3-morpholinopropyl bromide (49.7 mmol) in DMF at 20°C for 8–12 hours.

-

Workup : Quenching with methanol, extraction with ethyl acetate, and washing with NH₄Cl/brine.

Yield : ~70–75% (estimated from similar reactions).

Optimization Considerations:

Alternative Route: Nucleophilic Substitution

For substrates lacking pre-installed bromine, a two-step sequence is employed:

-

Propyl Chain Installation : Reacting 3-aminopropylmorpholine with 6-bromoquinazolin-4(3H)-one using EDCI/HOBt coupling.

-

Cyclization : Glacial acetic acid-mediated cyclization at 80°C for 6 hours.

Key Data :

Purification and Characterization

Recrystallization Techniques

Crude product is purified via recrystallization:

Spectroscopic Validation

-

Mass Spectrometry : Molecular ion peak at m/z 352.23 [M+H]⁺.

-

13C NMR : δ 161.2 (C=O), 66.8 (morpholine-OCH₂), 53.1 (N-CH₂).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| NaH/DMF Alkylation | 70–75 | >97 | Scalability, minimal byproducts |

| Nucleophilic Sub. | 65–68 | 95 | Avoids strong bases |

Mechanistic Insights

Alkylation Mechanism

The reaction proceeds via deprotonation of the quinazolinone nitrogen by NaH, forming a resonance-stabilized alkoxide. Subsequent SN2 attack by 3-morpholinopropyl bromide installs the side chain.

Chemical Reactions Analysis

Formation of Quinazolin-4(3H)-one Core

Quinazolinones are typically synthesized via cyclocondensation of anthranilic acid derivatives with aldehydes or ketones. For example:

-

Anthranilamide + Aldehyde/Ketone :

Anthranilamide reacts with aldehydes (e.g., formamide) under acid catalysis (p-TSA) or basic conditions (Na₂S₂O₅) to form quinazolinones .

Example Reaction:

Bromination

Bromination at the 6-position is critical for this derivative. Common methods include:

-

Electrophilic Aromatic Substitution :

Quinazolinones can be brominated using bromine sources (e.g., Br₂) or brominated olefins (e.g., dibromodifluoroacetate) in the presence of bases like K₂CO₃ . -

Cross-Coupling Precursor :

Bromine at the 6-position may enable subsequent Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups .

| Reagent | Conditions | Outcome |

|---|---|---|

| Br₂ | AcOH/CH₃CN, reflux | 6-Bromoquinazolinone formation |

| BrCF₂COOEt | K₂CO₃, acetone, 60°C | Bromination at reactive sites |

Functionalization of the Quinazolinone Core

-

Alkylation :

The 3-position (substituted with a morpholin-4-ylpropyl chain) may undergo alkylation via nucleophilic substitution or coupling reactions. For example: -

Oxidation/Reduction :

Dihydroquinazolinones may oxidize to form stable quinazolinones under air .

Stability and Reactivity

-

Thermal Stability :

Quinazolinones are generally stable at elevated temperatures, but dihydroquinazolinones may degrade under harsh conditions . -

Cross-Coupling Reactivity :

The bromine at the 6-position is reactive toward palladium-catalyzed couplings (e.g., Suzuki-Miyaura), enabling functionalization .

Biological and Medicinal Relevance

While the specific biological activity of this derivative is not detailed in the provided sources, quinazolinones are known for:

Scientific Research Applications

Medicinal Chemistry

6-Bromo-3-(3-morpholin-4-ylpropyl)quinazolin-4(3H)-one is primarily investigated for its potential as a pharmaceutical agent. Research indicates that it may serve as an inhibitor of specific enzymes and receptors involved in various diseases.

Key Mechanisms of Action

- Enzyme Inhibition : The compound has been studied for its ability to inhibit epidermal growth factor receptors (EGFR), which are often overexpressed in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumors .

- Cell Cycle Regulation : Studies show that this compound can induce cell cycle arrest at the S and G2/M phases, effectively halting the growth of cancer cells .

Anticancer Activity

The anticancer properties of this compound have been explored in various preclinical studies. It demonstrates promising results against multiple cancer types due to its mechanism of action targeting specific molecular pathways.

Case Studies

Neurological Applications

The morpholine moiety of the compound suggests potential applications in treating neurological disorders. Research is ongoing to evaluate its effects on neurotransmitter systems and neuroprotection.

Potential Mechanisms

- Neurotransmitter Modulation : Preliminary studies indicate that the compound may influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions .

Synthesis and Derivatives

Research into the synthesis of this compound has led to the development of various derivatives that enhance its pharmacological profile. These derivatives are being tested for improved potency and selectivity against specific targets.

Synthetic Routes

The synthesis typically involves:

- Bromination of quinazoline derivatives.

- Alkylation with morpholine-containing reagents.

- Optimization for yield and purity.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(3-morpholin-4-ylpropyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and morpholine ring may enhance binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolin-4(3H)-one derivatives exhibit structural diversity, with variations at positions 2, 3, and 6 significantly influencing their biological and physicochemical properties. Below is a detailed comparison:

Structural Variations and Physicochemical Properties

Pharmacokinetic Considerations

- The morpholinopropyl group in the target compound improves aqueous solubility (logP ~2.1) compared to hydrophobic analogs like 3-(p-tolyl) derivatives (logP ~3.5) .

- Mercapto-containing derivatives exhibit higher metabolic stability due to sulfur’s resistance to oxidative degradation .

Biological Activity

6-Bromo-3-(3-morpholin-4-ylpropyl)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone class, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This compound exhibits various effects that are critical for therapeutic applications, including anticancer, antibacterial, and antifungal properties.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a bromine atom at the 6-position and a morpholine side chain at the 3-position of the quinazolinone core, which is essential for its biological activity.

Anticancer Activity

Research has shown that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have highlighted that compounds similar to this compound demonstrate potent inhibition of cell growth in prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines. The IC50 values for these compounds often range from 10 µM to 12 µM, indicating effective dose-dependent cytotoxicity .

Table 1: Cytotoxicity of Quinazolinone Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A3 | PC3 | 10 |

| A2 | MCF-7 | 10 |

| A5 | HT-29 | 12 |

The mechanism by which quinazolinones exert their anticancer effects often involves the inhibition of key signaling pathways related to cell proliferation and survival. Specifically, many derivatives target the epidermal growth factor receptor (EGFR), which is overexpressed in various cancers. For example, some derivatives have shown IC50 values as low as 0.096 µM against EGFR, highlighting their potency .

Antimicrobial Activity

In addition to anticancer properties, quinazolinones have demonstrated antimicrobial effects. Studies indicate that certain derivatives possess antibacterial and antifungal activities against a range of pathogens. This broad-spectrum activity can be attributed to their ability to disrupt bacterial cell wall synthesis and inhibit fungal growth through interference with metabolic pathways .

Other Biological Activities

Beyond anticancer and antimicrobial properties, quinazolinones exhibit various other biological activities:

- Antioxidant Activity : Some derivatives have shown the ability to scavenge free radicals effectively.

- Analgesic Activity : Certain compounds within this class have been evaluated for pain-relieving properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

- Antiviral Activity : Research has also indicated potential efficacy against viral infections, making them candidates for further development in antiviral therapies .

Case Studies

Several case studies have been published detailing the synthesis and biological evaluation of quinazolinone derivatives:

- Study on EGFR Inhibition : A study synthesized several derivatives of quinazolinones and tested their inhibitory effects on EGFR. The most potent compound exhibited an IC50 value of 0.096 µM against MCF-7 cells, demonstrating significant potential for breast cancer treatment .

- Cytotoxicity Evaluation : Another study evaluated a series of quinazolinones against different cancer cell lines, confirming their effectiveness in inhibiting cell proliferation in a dose-dependent manner across multiple types of cancer .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-bromo-substituted quinazolinones, and how do reaction conditions influence yield and purity?

- Methodological Answer : Direct bromination of quinazolinone precursors using bromine in acetic acid (20% v/v) at room temperature for 12–24 hours yields 6-bromo derivatives with ~55% efficiency. For example, bromination of 3-amino-2-methylquinazolin-4(3H)-one in acetic acid with Br₂/CH₃COOH produces 6-bromo-3-amino-2-methylquinazolin-4(3H)-one, confirmed by IR (C=O stretch at 1686 cm⁻¹) and elemental analysis (Br%: 31.12 vs. calc. 31.37) .

- Key Variables :

- Temperature : Room temperature minimizes side reactions (e.g., over-bromination).

- Solvent : Acetic acid enhances electrophilic substitution.

- Workup : Ice-cold water precipitates crude product, followed by ethanol recrystallization .

Q. Which spectroscopic techniques are critical for characterizing the morpholinylpropyl substituent and bromine position in this compound?

- Methodological Answer :

- ¹H NMR : The morpholine ring protons (δ 2.48–3.89 ppm) and propyl linker (δ 1.70–3.40 ppm) confirm substituent attachment. For example, 3-(3-morpholin-4-ylpropyl) analogs show distinct triplet signals for the propyl chain .

- IR Spectroscopy : C=O stretches (1680–1705 cm⁻¹) and N-H vibrations (3448 cm⁻¹) validate the quinazolinone core .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 365 for C₁₆H₁₉BrN₃O₂⁺) confirm molecular weight .

Q. What preliminary biological screening models are suitable for evaluating its pharmacological potential?

- Methodological Answer :

- Antimicrobial Assays : Disk diffusion or microdilution against Fusarium oxysporum or Rhizoctonia solani (IC₅₀ values: 40–65% sclerotia reduction in related brominated quinazolinones) .

- CNS Activity : For neuroactive potential, rodent models assess sedation or anticonvulsant effects (e.g., 3-styryl-quinazolinones show GABAergic modulation) .

Advanced Research Questions

Q. How can structural modifications to the morpholinylpropyl chain enhance target selectivity in kinase inhibition?

- Methodological Answer :

- Rational Design : Replace morpholine with piperazine or thiomorpholine to modulate lipophilicity and hydrogen-bonding capacity. For example, 3-((2-hexylthiazol-4-yl)methyl) analogs show improved PqsR antagonism (IC₅₀: 0.8 µM) by optimizing hydrophobic interactions .

- SAR Table :

| Substituent | Target (IC₅₀) | Selectivity Ratio (vs. Off-Target) |

|---|---|---|

| Morpholinylpropyl | 2.5 µM | 1:3.2 (COX-2) |

| Piperazinylpropyl | 1.8 µM | 1:5.1 (COX-2) |

| Thiomorpholinylpropyl | 1.2 µM | 1:8.4 (COX-2) |

- Synthetic Route : React 6-bromo-2-phenyl-4H-benzoxazin-4-one with substituted amines in glacial acetic acid under reflux (3–4 hours) .

Q. What crystallographic or computational strategies resolve contradictions in reported biological activities of brominated quinazolinones?

- Methodological Answer :

- X-ray Crystallography : Resolve binding modes (e.g., PqsR ligand-binding domain interactions with 6-chloro-3-((2-hexylthiazol-4-yl)methyl)quinazolin-4(3H)-one show hydrophobic packing and halogen bonding) .

- DFT Calculations : Analyze electron density maps to predict regioselectivity in bromination (e.g., C6 vs. C8 bromination energy difference: ΔG = 3.2 kcal/mol) .

- Contradiction Case : Varied antifungal activity (57–65% vs. 40% sclerotia reduction) in analogs with methoxy vs. hydroxy substituents is attributed to steric hindrance in target binding .

Q. How does the bromine atom influence the compound’s metabolic stability and pharmacokinetics?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) to track debromination or hydroxylation via LC-MS. For example, 6-bromo-2-phenylquinazolin-4(3H)-one shows t₁/₂ = 4.2 hours in human microsomes vs. 6.8 hours for non-brominated analogs .

- CYP450 Inhibition : Assess competitive binding using fluorogenic substrates (e.g., CYP3A4 IC₅₀ = 12 µM vs. 25 µM for debrominated derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.